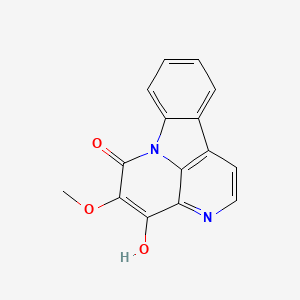

Picrasidine Q

Descripción

Propiedades

IUPAC Name |

4-hydroxy-3-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c1-20-14-13(18)11-12-9(6-7-16-11)8-4-2-3-5-10(8)17(12)15(14)19/h2-7,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFNTSGIQCFHGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NC=CC3=C2N(C1=O)C4=CC=CC=C34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthetic Pathway of Picrasidine Q in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine Q, a complex dimeric β-carboline alkaloid, is a prominent member of the canthin-6-one family of natural products. Found in plants of the Picrasma genus, notably Picrasma quassioides, this class of compounds has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, from its primary metabolic precursors to the intricate final assembly. The guide details the established foundational steps of canthin-6-one biosynthesis and explores the hypothesized late-stage modifications and dimerization events leading to this compound. Furthermore, it outlines key experimental protocols that have been instrumental in elucidating this and similar alkaloid biosynthetic pathways.

Core Biosynthetic Pathway: From Tryptophan to Canthin-6-one

The biosynthesis of this compound is rooted in the well-established pathway for canthin-6-one alkaloids, which commences with the amino acid L-tryptophan.[1][2] This initial phase of the pathway has been primarily elucidated through feeding experiments using isotopically labeled precursors in plant cell cultures, such as those of Ailanthus altissima.[2][3]

The proposed biosynthetic route to the core canthin-6-one structure is as follows:

-

Formation of Tryptamine: The pathway is initiated by the decarboxylation of L-tryptophan to yield tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC).

-

Pictet-Spengler Condensation: Tryptamine then undergoes a Pictet-Spengler-type reaction with an α-keto acid, likely α-ketoglutarate, to form a β-carboline intermediate.[4]

-

Cyclization and Oxidation: A series of subsequent cyclization and oxidation reactions lead to the formation of the tetracyclic canthin-6-one core. Key intermediates in this process are believed to be dihydro-β-carboline-1-propionic acid and β-carboline-1-propionic acid.[2]

While the general sequence of these early steps is accepted, the specific enzymes catalyzing each transformation in Picrasma quassioides have not yet been fully characterized.

Late-Stage Biosynthesis: The Path to this compound

The conversion of the basic canthin-6-one scaffold into the more complex, dimeric structure of this compound involves a series of late-stage modifications, including hydroxylation, methoxylation, and dimerization. The precise enzymatic machinery and the sequence of these events are still under investigation. However, insights can be drawn from the chemical structures of co-occurring alkaloids and from biomimetic synthesis studies of related compounds.[5][6]

It is hypothesized that two monomeric β-carboline units, derived from the canthin-6-one pathway, undergo an oxidative coupling or a cycloaddition reaction to form the dimeric structure of this compound.[5][6] The total synthesis of related bis-β-carboline alkaloids, such as picrasidines G, S, R, and T, suggests that a late-stage, regio-selective aza-[4+2] cycloaddition of vinyl β-carboline monomers could be a plausible biosynthetic strategy employed by the plant.[5][6]

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the enzymatic kinetics and pathway flux for the biosynthesis of this compound. The accumulation of canthin-6-one alkaloids in plant tissues can be influenced by various factors, including environmental conditions and developmental stage. Quantitative analysis of this compound and related alkaloids in Picrasma quassioides is typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

| Compound Class | Plant Source | Typical Analytical Method | Reported Concentration Range |

| Canthin-6-one Alkaloids | Picrasma quassioides | HPLC-UV/MS | Varies significantly based on plant part and extraction method. |

| This compound | Picrasma quassioides | LC-MS/MS | Data not widely available; concentrations are generally low. |

Experimental Protocols

The elucidation of alkaloid biosynthetic pathways relies on a combination of tracer studies, enzyme assays, and genetic approaches. Below are detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol 1: Isotopic Labeling and Feeding Studies

This protocol is designed to trace the incorporation of precursors into the final alkaloid structure.

Objective: To determine the metabolic precursors of this compound.

Materials:

-

Picrasma quassioides cell suspension cultures or seedlings.

-

Isotopically labeled precursors (e.g., [¹³C]-L-tryptophan, [¹⁵N]-L-tryptophan).

-

Liquid culture medium (e.g., Murashige and Skoog medium supplemented with plant hormones).

-

Sterile flasks and culture conditions (controlled light and temperature).

-

Extraction solvents (e.g., methanol, chloroform).

-

Analytical instrumentation: LC-MS/MS or NMR.

Procedure:

-

Preparation of Plant Material: Establish and maintain sterile Picrasma quassioides cell suspension cultures or grow seedlings under controlled conditions.

-

Precursor Feeding: Introduce the isotopically labeled precursor to the culture medium at a predetermined concentration.

-

Incubation: Culture the plant material for a specific period to allow for the uptake and metabolism of the labeled precursor.

-

Harvesting and Extraction: Harvest the plant cells or tissues, freeze-dry, and grind to a fine powder. Extract the alkaloids using an appropriate solvent system.

-

Analysis: Analyze the crude extract or purified compounds using LC-MS/MS to detect the incorporation of the isotopic label into this compound and its intermediates. NMR spectroscopy can also be used to determine the precise location of the label in the molecule.

Protocol 2: Enzyme Extraction and Assay

This protocol outlines the general steps for identifying and characterizing enzymes involved in the biosynthetic pathway.

Objective: To isolate and functionally characterize a putative biosynthetic enzyme (e.g., a hydroxylase or methyltransferase).

Materials:

-

Fresh or frozen Picrasma quassioides plant tissue.

-

Extraction buffer (e.g., Tris-HCl with protease inhibitors and reducing agents).

-

Protein purification equipment (e.g., FPLC system, chromatography columns).

-

Substrate for the enzyme assay (a putative intermediate in the pathway).

-

Cofactors (e.g., NADPH, S-adenosyl methionine).

-

Analytical instrumentation: HPLC or LC-MS to quantify the product.

Procedure:

-

Protein Extraction: Homogenize plant tissue in a chilled extraction buffer. Centrifuge to remove cell debris and collect the crude protein extract.

-

Protein Purification: Subject the crude extract to a series of chromatographic steps (e.g., ammonium sulfate precipitation, ion-exchange, size-exclusion, and affinity chromatography) to purify the target enzyme.

-

Enzyme Assay: Incubate the purified enzyme with its putative substrate and necessary cofactors in a reaction buffer at an optimal temperature and pH.

-

Product Detection: Stop the reaction and extract the products. Analyze the reaction mixture by HPLC or LC-MS to identify and quantify the enzymatic product.

-

Kinetic Analysis: Determine the kinetic parameters of the enzyme (Km, Vmax, kcat) by varying the substrate concentration.

Signaling Pathways and Regulation

The regulation of this compound biosynthesis is likely a complex process involving developmental cues and responses to environmental stimuli, such as herbivory or pathogen attack, which are known to induce the production of other plant alkaloids. The signaling pathways that specifically control the expression of biosynthetic genes for this compound have not yet been elucidated. It is plausible that transcription factors responsive to jasmonate or salicylate signaling pathways, which are key in plant defense, play a role in regulating the biosynthesis of this defensive alkaloid.

Visualizations

Biosynthetic Pathway of this compound Precursors

References

- 1. researchgate.net [researchgate.net]

- 2. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Divergent total syntheses of ITHQ-type bis-β-carboline alkaloids by regio-selective formal aza-[4 + 2] cycloaddition and late-stage C–H functionalizat ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03722C [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

Picrasidine Q: A Targeted Approach to Esophageal Squamous Cell Carcinoma Therapy

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the molecular targets and mechanisms of action of Picrasidine Q (PQ), a natural alkaloid compound, in the context of Esophageal Squamous Cell Carcinoma (ESCC). The information presented herein is synthesized from preclinical research and is intended to guide further investigation and drug development efforts.

Executive Summary

Esophageal Squamous Cell Carcinoma (ESCC) remains a significant global health challenge with limited therapeutic options. Recent research has identified this compound, an alkaloid extracted from Angelica keiskei, as a promising anti-cancer agent with specific activity against ESCC. The primary molecular target of this compound has been identified as Fibroblast Growth Factor Receptor 2 (FGFR2). By directly inhibiting the kinase activity of FGFR2, this compound effectively downregulates the pro-survival PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest and apoptosis in ESCC cells. This document outlines the molecular interactions, cellular consequences, and experimental methodologies that form the basis of our current understanding of this compound's therapeutic potential in ESCC.

Molecular Target: Fibroblast Growth Factor Receptor 2 (FGFR2)

This compound has been shown to directly target the FGFR2, a receptor tyrosine kinase that is frequently highly expressed in esophageal cancer tissues.[1][2] Computational docking models suggest that this compound binds to the ATP-binding pocket of FGFR2, forming hydrogen bonds that inhibit its kinase activity.[2] This direct inhibition has been confirmed through in vitro kinase assays.[1][2]

Quantitative Analysis of FGFR2 Kinase Inhibition

The inhibitory effect of this compound on FGFR2 kinase activity is dose-dependent. In vitro kinase assays demonstrate a significant reduction in FGFR2 activity at micromolar concentrations of PQ.

| Compound | Concentration (µM) | Inhibition of FGFR2 Kinase Activity (%) |

| This compound | 12.5 | Data not available |

| This compound | 25 | Data not available |

| This compound | 50 | Significant Inhibition |

| Staurosporine | Positive Control | Data not available |

Note: Specific percentage of inhibition data is not available in the reviewed literature. The results are described as a dose-dependent inhibition.

Downstream Signaling Pathway: PI3K/AKT/mTOR

The inhibition of FGFR2 by this compound leads to the suppression of its downstream signaling cascades, primarily the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival and proliferation.[1][2] Notably, this compound's inhibitory action is specific to this pathway and does not affect the MEK/ERK signaling cascade.[1][2]

Cellular Effects in ESCC

The targeted inhibition of the FGFR2/PI3K/AKT/mTOR pathway by this compound manifests in significant anti-cancer effects in ESCC cell lines, specifically KYSE30, KYSE410, and KYSE450.[1][2]

Inhibition of Cell Proliferation

This compound suppresses the growth of ESCC cells in a time- and dose-dependent manner.[2]

| Cell Line | This compound Conc. (µM) | Time (hours) | Effect on Cell Proliferation |

| KYSE30 | 0, 20, 40, 60 | 24, 48, 72 | Dose- and time-dependent inhibition |

| KYSE410 | 0, 20, 40, 60 | 24, 48, 72 | Dose- and time-dependent inhibition |

| KYSE450 | 0, 20, 40, 60 | 24, 48, 72 | Dose- and time-dependent inhibition |

Induction of G1 Phase Cell Cycle Arrest

Treatment with this compound leads to an arrest in the G1 phase of the cell cycle, which is consistent with the observed inhibition of cell proliferation.[2] This is accompanied by a downregulation of key cell cycle regulatory proteins.

| Cell Line | This compound Conc. (µM) | Effect | Downregulated Markers |

| KYSE30 | 40, 60 | G1 Phase Arrest | Cyclin D1, Cyclin D3, Cyclin B1 |

| KYSE410 | 40, 60 | G1 Phase Arrest | Cyclin D1, Cyclin D3, Cyclin B1 |

| KYSE450 | 40, 60 | G1 Phase Arrest | Cyclin D1, Cyclin D3, Cyclin B1 |

Induction of Apoptosis

This compound significantly induces apoptosis in ESCC cells at higher concentrations.[2] This is confirmed by the increased expression of apoptotic markers.

| Cell Line | This compound Conc. (µM) | Effect | Upregulated Markers |

| KYSE30 | 40, 60 | Significant Apoptosis | Cleaved Caspase-7, Cleaved Caspase-3, Cleaved PARP |

| KYSE410 | 40, 60 | Significant Apoptosis | Cleaved Caspase-7, Cleaved Caspase-3, Cleaved PARP |

| KYSE450 | 40, 60 | Significant Apoptosis | Cleaved Caspase-7, Cleaved Caspase-3, Cleaved PARP |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

In Vitro FGFR2 Kinase Assay

This assay is performed to determine the direct inhibitory effect of this compound on FGFR2 kinase activity.

-

Materials : CycLex FGFR2 Kinase Assay/Inhibitor Screening Kit, recombinant FGFR2, this compound, Staurosporine (positive control).

-

Procedure :

-

Prepare a reaction mixture containing recombinant FGFR2 and the substrate.

-

Add varying concentrations of this compound (12.5, 25, 50 µM) or the positive control to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture according to the manufacturer's instructions.

-

Stop the reaction and measure the kinase activity, typically by quantifying the amount of phosphorylated substrate using a colorimetric or fluorometric method.

-

Cell Viability Assay

This assay is used to assess the dose- and time-dependent effects of this compound on the proliferation of ESCC cells.

-

Materials : ESCC cell lines (KYSE30, KYSE410, KYSE450), cell culture medium, this compound, MTT or similar viability reagent.

-

Procedure :

-

Seed ESCC cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (0, 20, 40, 60 µM) for different time points (24, 48, 72 hours).

-

At each time point, add the MTT reagent to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at a specific wavelength to determine cell viability.

-

Cell Cycle Analysis

This assay is performed to determine the effect of this compound on cell cycle progression.

-

Materials : ESCC cells, this compound, Propidium Iodide (PI) staining solution, RNase A, flow cytometer.

-

Procedure :

-

Treat ESCC cells with this compound (0, 20, 40, 60 µM) for a specified duration (e.g., 48 or 72 hours).

-

Harvest the cells and fix them in cold ethanol.

-

Wash the cells and resuspend them in PI staining solution containing RNase A.

-

Incubate the cells in the dark to allow for DNA staining.

-

Analyze the cell cycle distribution by flow cytometry.

-

Apoptosis Assay

This assay is used to quantify the extent of apoptosis induced by this compound.

-

Materials : ESCC cells, this compound, Annexin V-FITC/PI apoptosis detection kit, flow cytometer.

-

Procedure :

-

Treat ESCC cells with this compound (0, 20, 40, 60 µM) for a specified duration (e.g., 72 hours).

-

Harvest the cells and wash them with binding buffer.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.

-

Incubate the cells in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathway, cell cycle, and apoptosis.

-

Materials : ESCC cells, this compound, lysis buffer, primary antibodies (against p-AKT, p-mTOR, Cyclin D1, Cyclin D3, Cyclin B1, Cleaved Caspase-7, Cleaved Caspase-3, Cleaved PARP), secondary antibodies, chemiluminescence detection reagents.

-

Procedure :

-

Treat ESCC cells with this compound.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate.

-

Conclusion and Future Directions

This compound presents a compelling case as a targeted therapeutic agent for Esophageal Squamous Cell Carcinoma. Its direct inhibition of FGFR2 and the subsequent specific downregulation of the PI3K/AKT/mTOR pathway provide a clear mechanism of action. The resulting inhibition of cell proliferation, induction of G1 phase cell cycle arrest, and apoptosis in ESCC cells highlight its potential as a novel anti-cancer drug.

Future research should focus on:

-

In vivo studies to evaluate the efficacy and safety of this compound in animal models of ESCC.

-

Pharmacokinetic and pharmacodynamic profiling of this compound.

-

Investigation into potential synergistic effects when combined with existing chemotherapeutic agents.

-

Identification of biomarkers to predict patient response to this compound therapy.

The continued exploration of this compound and its derivatives could pave the way for a new class of targeted therapies for ESCC, offering hope for improved patient outcomes.

References

- 1. FGFR2 regulation by this compound inhibits the cell growth and induces apoptosis in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FGFR2 regulation by this compound inhibits the cell growth and induces apoptosis in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Picrasidine Q-Induced Apoptosis in Esophageal Squamous Cell Carcinoma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms underlying the induction of apoptosis by Picrasidine Q (PQ), a novel anti-cancer agent. The information presented herein is primarily derived from a pivotal study on the effects of PQ in esophageal squamous cell carcinoma (ESCC) and is intended to serve as a valuable resource for researchers in oncology and drug discovery.

Core Findings: this compound Induces Apoptosis in ESCC

This compound, an alkaloid compound, has been identified as a potent inducer of apoptosis in various ESCC cell lines, including KYSE30, KYSE410, and KYSE450. The pro-apoptotic effects of PQ are mediated through the direct inhibition of Fibroblast Growth Factor Receptor 2 (FGFR2), a key driver of cell survival and proliferation in these cancers. This inhibition subsequently suppresses the downstream PI3K/AKT/mTOR signaling pathway, culminating in cell cycle arrest and programmed cell death.

Quantitative Data Summary

The pro-apoptotic activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from the study by Shi et al. on the effects of PQ on ESCC cell lines.

| Cell Line | Treatment | Result |

| KYSE30 | This compound (0, 20, 40, 60 µM) for 72h | Significant increase in apoptosis at 40 and 60 µM |

| KYSE410 | This compound (0, 20, 40, 60 µM) for 72h | Significant increase in apoptosis at 40 and 60 µM |

| KYSE450 | This compound (0, 20, 40, 60 µM) for 72h | Significant increase in apoptosis at 40 and 60 µM |

Table 1: Effect of this compound on Apoptosis in ESCC Cell Lines.

| Protein | Cell Lines | Treatment | Result |

| Cleaved Caspase-7 | KYSE30, KYSE410, KYSE450 | This compound (40, 60 µM) | Dose-dependent increase |

| Cleaved Caspase-3 | KYSE30, KYSE410, KYSE450 | This compound (40, 60 µM) | Dose-dependent increase |

| Cleaved PARP | KYSE30, KYSE410, KYSE450 | This compound (40, 60 µM) | Dose-dependent increase |

| p-AKT | KYSE30, KYSE410, KYSE450 | This compound | Suppression |

| p-mTOR | KYSE30, KYSE410, KYSE450 | This compound | Suppression |

Table 2: Effect of this compound on Key Apoptotic and Signaling Proteins.

Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects by targeting the FGFR2 signaling pathway. The binding of PQ to FGFR2 inhibits its kinase activity, leading to a downstream cascade of events that culminates in apoptosis.

Figure 1: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow

The investigation of this compound's pro-apoptotic effects typically follows a standardized experimental workflow, as depicted below.

Figure 2: General experimental workflow for studying apoptosis.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the apoptotic effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Human esophageal squamous cell carcinoma cell lines (KYSE30, KYSE410, KYSE450).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 0, 20, 40, 60 µM) or vehicle control (e.g., DMSO) for the indicated time periods (e.g., 72 hours).

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.

-

Treat the cells with this compound as described above.

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Seed cells in a 6-well plate and treat with this compound.

-

After treatment, harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis

-

Treat cells with this compound as described and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-7, cleaved PARP, p-AKT, total AKT, p-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of esophageal squamous cell carcinoma. Its ability to induce apoptosis through the targeted inhibition of the FGFR2/AKT/mTOR signaling pathway highlights its potential as a novel anti-cancer agent. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and related compounds.

Picrasidine Q: A Technical Overview of its Spectroscopic Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine Q is a β-carboline alkaloid isolated from the plant Picrasma quassioides. This technical guide provides a summary of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the difficulty in accessing the full text of the original primary literature, this document presents a compilation of information from various scientific sources. The detailed, quantitative NMR and MS data, as well as specific experimental protocols from the original isolation papers, could not be fully retrieved. However, this guide offers a foundational understanding of the spectroscopic characterization of this compound.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily NMR and MS. While the precise, tabulated data from the original publications by Ohmoto, Koike, and Li was not accessible for this review, the following sections describe the expected data and its significance in structure determination.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound.

| Mass Spectrometry Data for this compound | |

| Technique | High-Resolution Mass Spectrometry (HRMS) |

| Expected Ionization Mode | Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) |

| Key Information Provided | Precise molecular weight and elemental formula. |

| Reported Molecular Formula | C₂₉H₂₂N₄O₅ |

| Expected [M+H]⁺ (m/z) | Calculated: 507.1668. The experimentally observed value would be reported in the primary literature. |

Note: The exact experimental m/z value is critical for confirming the molecular formula and is a key piece of data found in the primary literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for determining the carbon-hydrogen framework of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

¹H NMR Data (Expected)

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (splitting patterns). A detailed table of expected proton signals would include:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | (Expected in the δ 7.0-9.0 ppm region) | (e.g., d, t, dd) | (Typical aromatic couplings) |

| Methylene/Methine Protons | (Expected in various regions depending on connectivity) | (e.g., s, d, t, m) | (Typical aliphatic couplings) |

| Methoxy Protons | (Expected as singlets around δ 3.0-4.0 ppm) | s | N/A |

| NH Protons | (Variable, often broad singlets) | br s | N/A |

¹³C NMR Data (Expected)

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl Carbons | (Expected in the δ 160-180 ppm region) |

| Aromatic/Olefinic Carbons | (Expected in the δ 100-160 ppm region) |

| Aliphatic Carbons | (Expected in the δ 20-60 ppm region) |

| Methoxy Carbons | (Expected around δ 50-60 ppm) |

Note: The definitive assignment of each proton and carbon signal requires 2D NMR experiments such as COSY, HSQC, and HMBC, which would be detailed in the primary research articles.

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and verification of scientific findings. The following sections outline the general methodologies expected to be used for the isolation and spectroscopic analysis of this compound.

Isolation and Purification of this compound

The isolation of this compound from Picrasma quassioides typically involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., root bark) is extracted with a suitable organic solvent, such as methanol or ethanol.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their solubility.

-

Chromatography: The alkaloid-rich fraction is further purified using various chromatographic techniques. This often involves multiple steps:

-

Column Chromatography: Using silica gel or alumina to achieve initial separation.

-

High-Performance Liquid Chromatography (HPLC): Often used for the final purification of the compound to a high degree of purity.

-

Spectroscopic Analysis

The purified this compound is then subjected to spectroscopic analysis for structure elucidation:

-

NMR Spectroscopy:

-

Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

-

Mass Spectrometry:

-

High-resolution mass spectra are obtained using an ESI or FAB source coupled to a mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Mandatory Visualization

The following diagram illustrates a general workflow for the isolation and characterization of a natural product like this compound.

Caption: General workflow for the isolation and characterization of this compound.

Conclusion

This technical guide provides an overview of the spectroscopic data and general experimental approaches for the study of this compound. While the specific quantitative data from the original research could not be included, the information presented here serves as a valuable resource for researchers, scientists, and drug development professionals interested in this natural product. For detailed experimental procedures and complete spectroscopic data, it is highly recommended to consult the primary literature:

-

Li, H. Y., Ohmoto, T., Koike, K., et al. (1993). New alkaloids, picrasidines W, X and Y, from Picrasma quassioides and X-ray crystallographic analysis of this compound. Chemical & Pharmaceutical Bulletin, 41(10), 1807–1811.

-

Ohmoto, T., & Koike, K. (1985). Studies on the alkaloids from Picrasma quassioides bennet. VI. Structures of picrasidines N, O, and Q. Chemical & Pharmaceutical Bulletin, 33(11), 4901–4905.

Methodological & Application

Application Notes and Protocols for Picrasidine Q Extraction and Purification

These application notes provide a comprehensive overview of the extraction and purification of Picrasidine Q, a bioactive β-carboline alkaloid primarily isolated from the plant Picrasma quassioides. The protocols outlined below are compiled from established methodologies for the isolation of alkaloids from this species and are intended for use by researchers, scientists, and professionals in drug development.

Introduction

This compound is a member of the growing class of dimeric β-carboline alkaloids that have demonstrated significant biological activities, including potent anticancer properties. Research has shown that this compound can inhibit the Fibroblast Growth Factor Receptor 2 (FGFR2) signaling pathway, which subsequently suppresses the PI3K/AKT/mTOR cascade, leading to cell growth inhibition and apoptosis in cancer cells[1]. This makes this compound a promising candidate for further investigation in cancer therapy. The following protocols detail the extraction of total alkaloids from Picrasma quassioides and the subsequent purification of this compound.

Data Presentation

Table 1: Illustrative Quantitative Data for this compound Extraction and Purification

| Parameter | Value | Reference |

| Extraction | ||

| Starting Plant Material (dried stems of P. quassioides) | 5 kg | [2] |

| Extraction Solvent | 95% Ethanol with 10 mL HCl | [2] |

| Extraction Method | Reflux Extraction (3 times) | [2] |

| Crude Alkaloid Yield | 54 g (1.08% of dried plant material) | [2] |

| Purification Step 1: Acid-Base Partitioning | ||

| pH for Alkaline Solution | 9.5 (with NH₃·H₂O) | [2] |

| Organic Solvent for Extraction | Chloroform | [2] |

| Purification Step 2: High-Speed Counter-Current Chromatography (HSCCC) | ||

| Solvent System | n-hexane-ethyl acetate-methanol-water (2:2:2:2, v/v/v/v) | [3] |

| Stationary Phase | Upper phase | [3] |

| Mobile Phase | Lower phase | [3] |

| Flow Rate | 2.0 mL/min | [3] |

| Revolution Speed | 800 rpm | [3] |

| Sample Loading | 100 mg of crude extract | [3] |

| Purity of Fractions (Illustrative for similar alkaloids) | 89.30% - 98.32% | [3] |

| Purification Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) | ||

| Column | C18 (250 mm × 4.6 mm, 5 µm) | [4] |

| Mobile Phase | Methanol-Water or Acetonitrile-Water gradient | General Practice |

| Final Purity | >98% | General Practice |

Experimental Protocols

Extraction of Total Alkaloids from Picrasma quassioides

This protocol describes the initial extraction of the total alkaloid fraction from the dried plant material.

Materials:

-

Dried and powdered stems of Picrasma quassioides

-

95% Ethanol

-

Hydrochloric acid (HCl)

-

Ammonia water (NH₃·H₂O)

-

Chloroform

-

Rotary evaporator

-

Reflux apparatus

-

Filtration system

Procedure:

-

The dried and powdered stems of Picrasma quassioides (5 kg) are subjected to reflux extraction three times with 95% ethanol containing a small amount of hydrochloric acid (10 mL)[2].

-

The ethanol extracts are combined and filtered.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

The residue is dissolved in a 1% HCl solution and then extracted with petroleum ether to remove non-alkaloidal components.

-

The acidic aqueous layer is then basified with ammonia water to a pH of 9.5[2].

-

The alkaline solution is extracted multiple times with chloroform to transfer the alkaloids into the organic phase.

-

The chloroform extracts are combined and evaporated to dryness to yield the crude total alkaloids (approximately 54 g)[2].

Purification of this compound

This multi-step protocol outlines the purification of this compound from the crude alkaloid extract using chromatographic techniques.

HSCCC is an effective technique for the initial separation of alkaloids from the crude extract.

Materials:

-

Crude alkaloid extract

-

n-hexane

-

Ethyl acetate

-

Methanol

-

Deionized water

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

Fraction collector

Procedure:

-

A two-phase solvent system is prepared by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 2:2:2:2[3]. The mixture is thoroughly shaken and allowed to separate into two phases.

-

The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase[3].

-

The HSCCC column is first filled with the stationary phase.

-

The crude alkaloid extract (100 mg) is dissolved in a small volume of the biphasic solvent system and injected into the column.

-

The mobile phase is pumped through the column at a flow rate of 2.0 mL/min, with a revolution speed of 800 rpm[3].

-

Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

The fractions enriched with this compound from HSCCC are further purified by Prep-HPLC to achieve high purity.

Materials:

-

This compound-enriched fractions from HSCCC

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

Preparative HPLC system with a C18 column

Procedure:

-

The this compound-enriched fractions are pooled and dissolved in a suitable solvent (e.g., methanol).

-

The solution is filtered through a 0.45 µm filter before injection.

-

Purification is performed on a C18 column using a gradient elution method with a mobile phase consisting of methanol and water or acetonitrile and water. The specific gradient will need to be optimized to achieve the best separation.

-

The elution is monitored by a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Fractions corresponding to the this compound peak are collected.

-

The purity of the collected fractions is confirmed by analytical HPLC.

-

The purified this compound is obtained after removal of the solvent under vacuum.

Mandatory Visualization

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

This compound Signaling Pathway

Caption: this compound inhibits the FGFR2/PI3K/AKT/mTOR signaling pathway.

References

- 1. FGFR2 regulation by this compound inhibits the cell growth and induces apoptosis in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparative Separation of Alkaloids from Picrasma quassioides (D. Don) Benn. by Conventional and pH-Zone-Refining Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols: High-Speed Counter-Current Chromatography for the Purification of Picrasidine Q

Audience: Researchers, scientists, and drug development professionals.

Introduction:

High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that obviates the need for a solid support matrix, thereby minimizing irreversible adsorption of the sample and enhancing recovery. This makes it an exceptionally suitable method for the separation and purification of alkaloids from complex natural product extracts. Picrasidine Q, a β-carboline alkaloid isolated from plants of the Picrasma genus, has garnered research interest for its potential biological activities. This document provides a detailed protocol for the isolation and purification of this compound using HSCCC, based on established methodologies for alkaloids from Picrasma quassioides.

Experimental Protocols

1. Sample Preparation: Extraction of Crude Alkaloids

A robust extraction procedure is critical for obtaining a sample suitable for HSCCC purification.

-

Materials: Dried and powdered plant material (e.g., stems, bark of Picrasma quassioides), 95% ethanol, 2% hydrochloric acid (HCl), dichloromethane, sodium carbonate.

-

Protocol:

-

Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours. Repeat the extraction three times.

-

Combine the ethanol extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

-

Dissolve the crude extract in 2% HCl and filter to remove any insoluble material.

-

Adjust the pH of the acidic aqueous solution to approximately 9-10 with sodium carbonate.

-

Extract the alkaline aqueous solution exhaustively with dichloromethane.

-

Combine the organic phases and evaporate under reduced pressure to yield the crude alkaloid extract for HSCCC separation.[1]

-

2. HSCCC System and Solvent Selection

The choice of a suitable two-phase solvent system is paramount for a successful HSCCC separation. The partition coefficient (K) of the target compound should ideally be between 0.5 and 2.0.

-

Recommended Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water is commonly effective for the separation of alkaloids from Picrasma quassioides. A starting ratio to explore is (2:2:2:2, v/v/v/v).[1]

-

Solvent System Preparation:

-

Thoroughly mix the selected solvents in a separatory funnel at room temperature.

-

Allow the phases to equilibrate and separate.

-

Degas both the upper (stationary phase) and lower (mobile phase) layers in an ultrasonic bath before use.

-

3. HSCCC Instrumentation and Operation

-

Instrumentation: A preparative HSCCC instrument (e.g., Model TBE-300A) equipped with a multi-layer coil, a constant-flow pump, a sample injection valve, and a UV-Vis detector is required.

-

Protocol:

-

Fill the entire column with the upper phase (stationary phase).

-

Rotate the column at a set speed (e.g., 800-900 rpm).

-

Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).

-

Once hydrodynamic equilibrium is reached (mobile phase elutes from the column outlet), inject the crude alkaloid extract (dissolved in a small volume of the mobile phase).

-

Continuously monitor the effluent with the UV-Vis detector at a suitable wavelength (e.g., 254 nm).

-

Collect fractions of the effluent based on the resulting chromatogram.

-

After the separation is complete, recover the stationary phase from the column to ensure no target compound was retained.

-

4. Fraction Analysis and Purity Determination

-

Methodology: Analyze the collected fractions and the crude extract using High-Performance Liquid Chromatography (HPLC).

-

HPLC Conditions (Example):

-

Purity Calculation: The purity of this compound in the collected fractions can be determined by the area normalization method from the HPLC chromatograms.

Data Presentation

Table 1: Example HSCCC Separation Parameters for Alkaloids from Picrasma quassioides

| Parameter | Value | Reference |

| Solvent System | n-hexane-ethyl acetate-methanol-water (2:2:2:2, v/v/v/v) | [1] |

| Apparatus | Preparative HSCCC (e.g., TBE-300A) | [1] |

| Revolution Speed | 850 rpm | [1] |

| Mobile Phase | Lower phase | [1] |

| Flow Rate | 1.8 mL/min | [1] |

| Detection Wavelength | 254 nm | [1] |

| Sample Size | 100 mg crude extract | [1] |

Table 2: Example Purity and Yield of Alkaloids Isolated from Picrasma quassioides using HSCCC

| Compound | Amount from 100 mg Crude Extract | Purity (by HPLC) | Reference |

| 3-methylcanthin-2,6-dione | 22.1 mg | 89.30% | [1] |

| 4-methoxy-5-hydroxycanthin-6-one | 4.9 mg | 98.32% | [1] |

| 1-mthoxycarbonyl-β-carboline | 1.2 mg | 98.19% | [1] |

Visualizations

Caption: Workflow for the isolation of this compound using HSCCC.

Caption: Postulated signaling pathway of this compound.[2]

References

Application Note: Quantitative Analysis of Picrasidine Q using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Picrasidine Q, a β-carboline alkaloid, using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is intended for researchers, scientists, and drug development professionals requiring a reliable and accurate method for the quantification of this compound in various sample matrices. The protocol outlines sample preparation, chromatographic conditions, and method performance characteristics.

Introduction

This compound is a member of the β-carboline alkaloid family, a class of compounds known for their diverse biological activities. Accurate quantification of this compound is essential for pharmacokinetic studies, quality control of natural product extracts, and in vitro biological assays. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility. This document provides a starting point for the development and validation of an HPLC method tailored for this compound analysis.

Experimental Protocol

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Formic acid (LC-MS grade)

-

Sample matrix (e.g., plasma, tissue homogenate, plant extract)

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10-90% B (linear gradient)

-

15-18 min: 90% B (isocratic)

-

18-18.1 min: 90-10% B (linear gradient)

-

18.1-25 min: 10% B (isocratic, for column re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or the UV absorbance maximum of this compound)

-

Injection Volume: 10 µL

Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation (from Plant Material):

-

Accurately weigh 1 g of dried and powdered plant material.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Data Presentation

The performance of the HPLC method should be evaluated for linearity, precision, and accuracy. The following table summarizes the expected performance characteristics for the quantitative analysis of this compound.

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Concentration Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (RSD%) | |

| - Intra-day | < 2% |

| - Inter-day | < 3% |

| Accuracy (Recovery %) | 98 - 102% |

Visualization of Experimental Workflow and a Hypothetical Signaling Pathway

To facilitate a clear understanding of the analytical process and the potential biological context of this compound, the following diagrams are provided.

Caption: Experimental workflow for the quantification of this compound.

Application Notes and Protocols: Development of an In Vitro Assay for Picrasidine Q Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Picrasidine Q is a β-carboline alkaloid with demonstrated potential in anti-cancer and anti-cell transformation applications.[1][2] Research indicates that this compound induces apoptosis and cell cycle arrest in human esophageal cancer cells, partly through the direct inhibition of Fibroblast Growth Factor Receptor 2 (FGFR2) kinase activity.[1][2] Related compounds within the Picrasidine family have been shown to modulate other critical signaling pathways, including EGFR/STAT3, MAPK/ERK, and JNK.[3][4][5][6][7] This document provides detailed protocols for developing robust in vitro assays to characterize the biological activity of this compound, with a primary focus on its inhibitory effects on the STAT3 signaling pathway, a key regulator of cell proliferation, survival, and inflammation.[8][9]

Principle of the Assays

The described protocols aim to quantify the bioactivity of this compound through two main approaches:

-

Cell Viability and Proliferation Assay: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines. The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.

-

Target-Specific Pathway Analysis: To investigate the mechanism of action by measuring the inhibition of key signaling proteins. This protocol focuses on quantifying the phosphorylation status of STAT3, a critical downstream effector in multiple oncogenic pathways. A reduction in phosphorylated STAT3 (p-STAT3) in response to this compound treatment indicates pathway inhibition.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol details the steps to measure the effect of this compound on the viability of a selected cancer cell line (e.g., MDA-MB-468, A549, or K562).[10]

Materials and Reagents:

-

Selected cancer cell line (e.g., MDA-MB-468)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

Microplate reader

Methodology:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in a complete growth medium.

-

Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in a complete growth medium from the DMSO stock. Ensure the final DMSO concentration is <0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Protocol 2: Inhibition of STAT3 Phosphorylation (Western Blot)

This protocol is designed to assess the effect of this compound on the activation of the STAT3 signaling pathway by measuring the levels of phosphorylated STAT3 (p-STAT3).

Materials and Reagents:

-

Selected cancer cell line

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

Stimulant (e.g., EGF or IL-6, if required to induce STAT3 phosphorylation)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Methodology:

-

Cell Culture and Treatment:

-

Seed 1 x 10⁶ cells in 6-well plates and grow to ~80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

If necessary, stimulate cells with a growth factor like EGF (50 ng/mL) for 30 minutes before harvesting to induce STAT3 phosphorylation.

-

-

Protein Extraction:

-

Wash cells with cold PBS and lyse with 150 µL of RIPA buffer.

-

Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-p-STAT3, anti-STAT3, and anti-β-actin) overnight at 4°C, according to the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometry analysis to quantify the band intensities. Normalize p-STAT3 levels to total STAT3 and then to the β-actin loading control.

-

Data Presentation

Quantitative data from literature on Picrasidine and related quassinoids can be used to establish expected efficacy ranges.

Table 1: Reported Bioactivities of Picrasidine Derivatives and Related Quassinoids

| Compound | Assay Type | Cell Line / Target | Activity Metric (IC₅₀) | Reference |

| This compound | Kinase Assay | FGFR2 | Direct Inhibition (IC₅₀ not specified) | [1][2] |

| Picrasidine G | Cell Viability | MDA-MB-468 (TNBC) | Decreased Viability | [7] |

| Picrasidine I | Cell Viability | SCC-47 (Oral Cancer) | ~30 µM | [6] |

| Picrasidine J | Cell Migration | Ca9-22, FaDu (HNSCC) | Significant inhibition at 100 µM | [3][4] |

| Picrasidine S | Kinase Assay | p38α | 1.8 µM | [11] |

| Eurycomalactone | Antiviral Assay | HCoV-OC43 | 0.37 µM | [12] |

| Chaparrinone | Antiviral Assay | HCoV-OC43 | 0.32 µM | [12] |

| Bruceantin | Cytotoxicity Assay | KB cells (Nasopharynx) | 0.008 µg/mL | [13] |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing this compound activity, from cell culture to data analysis.

Caption: General workflow for in vitro evaluation of this compound.

Hypothesized STAT3 Signaling Pathway Inhibition

This diagram illustrates the hypothesized mechanism of action where this compound inhibits the STAT3 signaling pathway.

Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound|CAS 101219-61-8|DC Chemicals [dcchemicals.com]

- 3. Picrasidine J, a Dimeric β-Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Picrasidine J, a Dimeric β-Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Picrasidine G decreases viability of MDA-MB 468 EGFR-overexpressing triple-negative breast cancer cells through inhibition of EGFR/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In vitro cytotoxicity of a series of quassinoids from Brucea javanica fruits against KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Picrasidine Q: Application Notes and Protocols for Cancer Cell Line Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Picrasidine Q is a β-carboline alkaloid that has demonstrated potential as an anti-cancer agent. This document provides detailed application notes and experimental protocols for the treatment of cancer cell lines with this compound, with a specific focus on its activity in esophageal squamous cell carcinoma (ESCC). The information herein is intended to guide researchers in designing and executing experiments to investigate the efficacy and mechanism of action of this compound.

Data Presentation

The following table summarizes the quantitative data available for this compound treatment in ESCC cell lines.

| Cell Line | Cancer Type | Effective Concentration Range (μM) | Treatment Duration | Observed Effects |

| KYSE30 | Esophageal Squamous Cell Carcinoma | 0 - 60 | 24 - 72 hours | Inhibition of cell proliferation, G1 phase cell cycle arrest, induction of apoptosis.[1] |

| KYSE410 | Esophageal Squamous Cell Carcinoma | 0 - 60 | 24 - 72 hours | Inhibition of cell proliferation, G1 phase cell cycle arrest, induction of apoptosis.[1] |

| KYSE450 | Esophageal Squamous Cell Carcinoma | 0 - 60 | 24 - 72 hours | Inhibition of cell proliferation, G1 phase cell cycle arrest, induction of apoptosis.[1] |

Note: Specific IC50 values for this compound in these cell lines are not explicitly stated in the reviewed literature. Researchers should perform dose-response studies to determine the precise IC50 for their specific experimental conditions.

Mechanism of Action

This compound exerts its anti-cancer effects in esophageal squamous cell carcinoma by directly targeting the Fibroblast Growth Factor Receptor 2 (FGFR2).[1] This inhibition leads to the suppression of the downstream PI3K/AKT/mTOR signaling pathway, a critical cascade for cell survival and proliferation.[1] The disruption of this pathway ultimately results in cell cycle arrest at the G1 phase and the induction of apoptosis, characterized by the cleavage of caspase-7, caspase-3, and PARP.[1]

Signaling Pathway Diagram

Caption: this compound signaling pathway in ESCC.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., KYSE30, KYSE410, KYSE450)

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should range from 0 to 100 µM. Also, prepare a vehicle control (DMSO) with the same final concentration as the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection and quantification of apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well in 2 mL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 60 µM) for 48 or 72 hours.

-

After treatment, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.

Experimental Workflow: Apoptosis Assay

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the effect of this compound on the expression and phosphorylation of proteins in the FGFR2/PI3K/AKT/mTOR signaling pathway.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FGFR2, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

Enhanced chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at desired concentrations for the specified time.

-

Wash cells with cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the protein bands using an ECL detection system.

-

Use β-actin as a loading control to normalize protein expression levels.

References

Application Note & Protocol: Determination of Picrasidine Q IC50 Values Using MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Picrasidine Q is a β-carboline alkaloid compound that has demonstrated potential anti-cancer properties.[1][2] It has been shown to induce apoptosis (programmed cell death) and G1 phase cell cycle arrest in human esophageal cancer cell lines.[1] The primary mechanism for these effects is the direct inhibition of Fibroblast Growth Factor Receptor 2 (FGFR2) kinase activity.[1][3] Understanding the potency of a compound is critical in drug development, and the half-maximal inhibitory concentration (IC50) is a key measure of this potency.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method for assessing cell viability and cytotoxicity. The assay's principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[4] The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, one can quantify the effect of a compound like this compound on cell viability and determine its IC50 value.[5]

This document provides a detailed protocol for determining the IC50 value of this compound in a selected cancer cell line using the MTT assay.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects primarily by targeting the FGFR2 signaling pathway.[1][3] FGFR2 is a receptor tyrosine kinase that, upon binding to its ligand (e.g., FGF), dimerizes and autophosphorylates, initiating downstream signaling cascades. These cascades, including the RAS/MAPK (ERK) and PI3K/AKT pathways, are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, FGFR2 is overexpressed or mutated, leading to uncontrolled cell growth. This compound directly inhibits the kinase activity of FGFR2, blocking these downstream signals and thereby inducing cell cycle arrest and apoptosis.[1] Other related picrasidine alkaloids have also been shown to modulate key signaling pathways such as ERK, JNK, and AKT.[3][6][7]

Caption: this compound inhibits the FGFR2 signaling pathway.

Experimental Protocol: MTT Assay

This protocol outlines the steps to determine the IC50 of this compound. Optimization of cell seeding density and incubation times may be necessary for specific cell lines.

Materials and Reagents

-

Selected cancer cell line (e.g., human esophageal cancer cell line)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

-

Phosphate Buffered Saline (PBS), sterile

-

Sterile, flat-bottomed 96-well plates

-

Multichannel pipette

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (wavelength detection at 570 nm)

Reagent Preparation

-

MTT Stock Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.[8] Filter-sterilize the solution using a 0.22 µm filter and store it at 4°C, protected from light.

-

This compound Stock Solution (e.g., 10 mM): Dissolve the required amount of this compound powder in sterile DMSO. Aliquot and store at -20°C or -80°C. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Experimental Workflow

Caption: Workflow for determining IC50 using the MTT assay.

Step-by-Step Protocol

-

Cell Seeding (Day 1):

-

Harvest and count cells that are in the logarithmic growth phase.

-

Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 1x10⁴ to 1.5x10⁵ cells/mL).[9]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.[8]

-

Include wells for "medium only" blanks and "vehicle control" (cells treated with DMSO vehicle only).

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.[5]

-

-

Cell Treatment (Day 2):

-

Prepare a series of this compound dilutions in complete culture medium from your stock solution. A common approach is a two-fold or ten-fold serial dilution (e.g., 100 µM, 50 µM, 25 µM, etc.).[9]

-

Carefully remove the medium from the wells.

-

Add 100 µL of the corresponding this compound dilution to the treatment wells. Add 100 µL of medium with the highest concentration of DMSO to the vehicle control wells.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[9]

-

-

MTT Addition and Incubation (Day 4 or 5):

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.[5][8]

-

Gently shake the plate on a shaker for 5-10 minutes to ensure complete solubilization.[8]

-

Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[5]

-

Data Analysis and IC50 Determination

-

Calculate Average OD: Average the OD values from your replicate wells for each concentration.

-

Background Subtraction: Subtract the average OD of the "medium only" blank from all other average OD values.

-

Calculate Percent Viability: Determine the percentage of cell viability for each this compound concentration using the following formula:

-

% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

-

-

Plot Dose-Response Curve: Use graphing software (e.g., GraphPad Prism, Origin) to plot % Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).

-

Determine IC50: The IC50 value is the concentration of this compound that reduces cell viability to 50%. This value can be determined from the dose-response curve using non-linear regression analysis.[5]

Data Presentation

While specific IC50 values for this compound are not widely published, the table below summarizes the known biological activities of this compound and related compounds to provide context for expected results. Researchers should present their empirically determined IC50 values in a similar tabular format for clarity and comparison across different cell lines.

| Compound | Target Cell Line(s) | Observed Effect(s) | Key Signaling Pathway(s) Affected | Reference(s) |

| This compound | Human Esophageal Cancer | Induces apoptosis and G1 phase arrest; inhibits cell growth. | FGFR2 | [1][3] |

| Picrasidine G | MDA-MB-468 (TNBC) | Decreases cell viability; induces apoptosis. | EGFR/STAT3 | [10] |

| Picrasidine I | Melanoma (HMY-1, A2058) | Cytotoxic; induces apoptosis and sub-G1 arrest. | ERK, JNK (activation); AKT (suppression) | [7] |

| Picrasidine J | Head and Neck Squamous Cell Carcinoma (HNSCC) | Inhibits cell motility, migration, and invasion. | ERK (suppression) | [6][11] |

| Picrasidine S | Bone Marrow-Derived Dendritic Cells | Induces Type I Interferon (IFN-I). | cGAS-IFN-I | [12] |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| High background in "medium only" wells | Contamination (bacterial/yeast); Phenol red or serum interference. | Use sterile technique; prepare MTT in PBS or serum-free medium. |

| Low absorbance readings | Insufficient cell number; low metabolic activity. | Optimize (increase) initial cell seeding density; extend incubation time with MTT. |

| Inconsistent results between replicates | Uneven cell seeding; pipetting errors; edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding; use a multichannel pipette carefully; avoid using the outermost wells of the plate. |

| MTT reagent is blue-green | Contamination or exposure to light. | Discard the reagent; store new reagent protected from light at 4°C. |

References

- 1. This compound|CAS 101219-61-8|DC Chemicals [dcchemicals.com]

- 2. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]